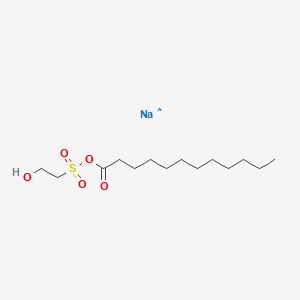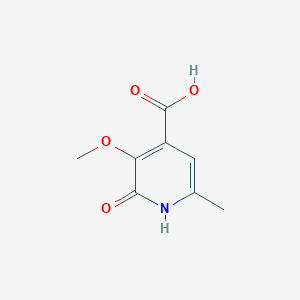
5-Bromo-3-chloro-2-fluoro-4-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-chloro-2-fluoro-4-methoxybenzoic acid is an aromatic compound with the molecular formula C8H5BrClFO3 This compound is characterized by the presence of bromine, chlorine, fluorine, and methoxy groups attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-fluoro-4-methoxybenzoic acid typically involves multiple steps, including halogenation and esterification reactions. A common starting material is dimethyl terephthalate, which undergoes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using cost-effective and readily available raw materials. The process involves optimizing reaction conditions to achieve high yields and purity. For example, the preparation can be run successfully on approximately 70 kg/batch with a total yield of 24% .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-3-chloro-2-fluoro-4-methoxybenzoic acid undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) can oxidize the methoxy group to a carboxylic acid.
Reduction: Catalytic hydrogenation can reduce the nitro groups to amines.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a carboxylic acid, while nucleophilic substitution can produce various substituted benzoic acids .
Applications De Recherche Scientifique
5-Bromo-3-chloro-2-fluoro-4-methoxybenzoic acid has diverse applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-chloro-2-fluoro-4-methoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the methoxy group enhances its binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access .
Comparaison Avec Des Composés Similaires
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: This compound is a key intermediate in the synthesis of SGLT2 inhibitors.
2-Bromo-4-fluorobenzoic acid: Used in the synthesis of various organic compounds.
5-Bromo-4-chloro-2-methoxybenzoic acid: Similar in structure but with different substitution patterns.
Uniqueness: 5-Bromo-3-chloro-2-fluoro-4-methoxybenzoic acid is unique due to the specific arrangement of halogen atoms and the methoxy group on the benzoic acid core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C8H5BrClFO3 |
|---|---|
Poids moléculaire |
283.48 g/mol |
Nom IUPAC |
5-bromo-3-chloro-2-fluoro-4-methoxybenzoic acid |
InChI |
InChI=1S/C8H5BrClFO3/c1-14-7-4(9)2-3(8(12)13)6(11)5(7)10/h2H,1H3,(H,12,13) |
Clé InChI |
QGDIMFOEGKVCPY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1Cl)F)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-1,8-naphthyridine](/img/structure/B14769651.png)

![2-(3'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B14769667.png)
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrimidine-4-carboxamide](/img/structure/B14769670.png)
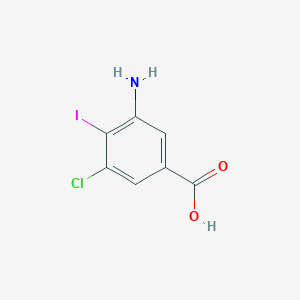


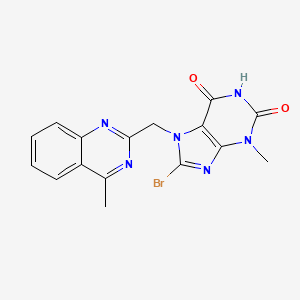
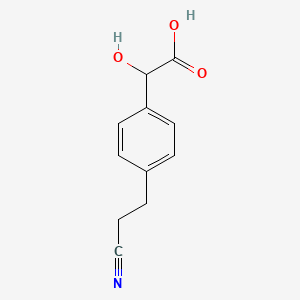
![(5R,7R)-7-fluoro-2-(2,3,4,5,6-pentafluorophenyl)-5-(propan-2-yl)-5H,6H,7H-2lambda-pyrrolo[2,1-c][1,2,4]triazol-2-ylium; tetrafluoroboranuide](/img/structure/B14769701.png)
